2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d][1,2,3]triazole ring suggests that the compound may have a planar structure in this region. The dimethoxyphenyl and acetamide groups could add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis to form an amine and a carboxylic acid. The dimethoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the dimethoxyphenyl group could increase its lipophilicity, which might influence its solubility and distribution in the body .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies exploring the synthesis of erythrinanes via Mn(III)/Cu(II)-mediated oxidative radical cyclization processes. These syntheses highlight the compound's potential utility in the generation of complex molecular structures, which could be useful in the development of new pharmaceuticals (Shiho Chikaoka et al., 2003).
- Enzymatic modifications have been explored to synthesize dimers with high antioxidant capacity, demonstrating the compound's potential in creating bioactive compounds with enhanced antioxidant properties. This suggests its applicability in medicinal chemistry and drug development for diseases where oxidative stress plays a significant role (O. E. Adelakun et al., 2012).
- Research into the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes to produce heterocycles shows the versatility of related compounds in generating new chemical entities with potential applications in material science and pharmaceuticals (N. Lazareva et al., 2017).
Potential Therapeutic Applications
- The exploration of novel 1,2,4-triazole derivatives for their cholinesterase inhibition properties indicates the potential therapeutic applications of the compound in treating neurodegenerative diseases such as Alzheimer's. The study suggests the compound's framework can be manipulated to enhance its bioactivity against specific biological targets (N. Riaz et al., 2020).
- Antimicrobial and antitumor activities have also been investigated, revealing the compound's potential in contributing to the development of new antimicrobial and anticancer agents. This underscores the compound's applicability in addressing various health issues, including infectious diseases and cancer (H. Bektaş et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of Action
It’s worth noting that compounds containing the btp [2,6-bis (1,2,3-triazol-4-yl)pyridine] motif, which is similar to the structure of the compound , have been studied for various purposes .
Pharmacokinetics
For instance, the presence of the 3,4-dimethoxyphenyl group could potentially influence the compound’s absorption and distribution .
Result of Action
Compounds with similar structures have shown a range of effects, including photoluminescence efficiency and antibacterial activity .
Action Environment
It’s worth noting that the compound’s structure, particularly the presence of the 3,4-dimethoxyphenyl group, could potentially influence its stability and reactivity in different environments .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-12-5-4-6-13(9-12)22-17(27)11-25-19-18(23-24-25)20(28)26(21(19)29)14-7-8-15(30-2)16(10-14)31-3/h4-10,18-19H,11H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYZTHOBGDIBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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